2-Morpholino-4H-benzo[g]chromen-4-one is classified as a heterocyclic organic compound. Its chemical structure can be represented by the following formula:
This compound falls under the category of chromenes, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 2-morpholino-4H-benzo[g]chromen-4-one has been achieved through various methods, primarily focusing on the cyclization of appropriate precursors. Here are some notable synthetic strategies:
The molecular structure of 2-morpholino-4H-benzo[g]chromen-4-one features a fused ring system characteristic of chromenes. The key structural elements include:
2-Morpholino-4H-benzo[g]chromen-4-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-morpholino-4H-benzo[g]chromen-4-one primarily involves its role as an inhibitor of DNA-dependent protein kinase (DNA-PK). This kinase plays a crucial role in DNA repair mechanisms:
The physical and chemical properties of 2-morpholino-4H-benzo[g]chromen-4-one are critical for understanding its behavior in biological systems:
2-Morpholino-4H-benzo[g]chromen-4-one has several promising applications in scientific research:
The core mechanism of 2-morpholino-4H-benzo[g]chromen-4-one (NU 7026) involves potent inhibition of DNA-PK, a serine/threonine kinase critical for DNA damage response. DNA-PK forms the catalytic subunit of the DNA-PK complex, activated by double-strand breaks (DSBs). NU 7026 competitively binds to the ATP-binding pocket of DNA-PK, with an IC₅₀ of 0.23 μM, exhibiting >60-fold selectivity over related kinases like ATM or ATR . This binding prevents autophosphorylation and subsequent activation of the DNA-PK complex.
NU 7026 specifically disrupts the non-homologous end-joining (NHEJ) pathway—the primary DSB repair mechanism in mammalian cells. By inhibiting DNA-PKcs (the catalytic subunit), NU 7026 prevents the recruitment of repair proteins (e.g., XRCC4, DNA ligase IV) to break sites. This leads to persistent DSBs and forces cells toward error-prone repair mechanisms. Studies demonstrate that NU 7026-treated cells exhibit a 3- to 5-fold increase in residual DSBs following ionizing radiation compared to controls, confirming NHEJ suppression .
NU 7026 enhances the efficacy of DNA-damaging therapies by disabling DSB repair. Preclinical data show synergistic effects with ionizing radiation and chemotherapeutics (e.g., etoposide, cisplatin):
Table 1: Chemo-/Radio-Sensitization Efficacy of NU 7026
Cancer Model | Combination Therapy | Sensitization Factor | Residual DSBs (%) |
---|---|---|---|
Glioblastoma (U87) | Ionizing Radiation (4 Gy) | 3.2× | 78% |
Breast Cancer (MCF-7) | Etoposide (5 μM) | 7.1× | 85% |
Ovarian Cancer (A2780) | Cisplatin (2 μM) | 4.8× | 72% |
Structurally optimized derivatives of the chromenone scaffold exhibit potent PI3K inhibition. Modifications at the C8 position (e.g., carboxamide-pyrrolidinyl groups) enhance isoform selectivity. Key derivatives achieve IC₅₀ values of <10 nM for PI3Kβ/δ isoforms while showing >100-fold selectivity over PI3Kα/γ [3] [6]. The morpholino group at C2 is essential for kinase binding, forming hydrogen bonds with conserved residues in the ATP-binding cleft.
Chromenone-based inhibitors exhibit distinct isoform preferences:
Table 2: PI3K Isoform Selectivity of Chromenone Derivatives
Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
---|---|---|---|---|
8-(1-Phenylpyrrolidin-2-yl)-6-carboxamide-2-morpholino-4H-chromen-4-one | >2,000 | 2.1 | 8.3 | >2,000 |
8-(4-Fluorophenyl)-6-carboxamide analog | >2,000 | 4.7 | 14.9 | >2,000 |
Reference (LY294002) | 570 | 630 | 1,240 | 1,330 |
PI3Kβ-selective chromenones suppress oncogenic signaling in PTEN-deficient tumors:
Recent derivatives incorporate bromodomain-binding motifs (e.g., triazolopyridinyl groups) at C6/C8 positions, enabling simultaneous PI3K and BRD4 inhibition. The chromenone core binds the PI3K catalytic site, while the triazole extension occupies the BRD4 acetyl-lysine recognition pocket (Kₐ = 1.2 × 10⁷ M⁻¹) [6].
X-ray crystallography reveals:
In sonic hedgehog (SHH)-driven medulloblastoma:
Table 3: Dual BRD4/PI3K Inhibitor Efficacy in MYC-Amplified Models
Cancer Model | Target Engagement | MYC Reduction | Synergy Index (vs. mono-inhibition) |
---|---|---|---|
SHH Medulloblastoma | PI3Kβ IC₅₀ = 5 nM; BRD4 BD1 Kd = 85 nM | 95% | 8.7× |
Burkitt Lymphoma | PI3Kδ IC₅₀ = 11 nM; BRD4 BD2 Kd = 120 nM | 92% | 9.2× |
Unsubstituted 2-morpholinochromen-4-ones exhibit moderate PDE inhibition (IC₅₀ = 0.8–2.4 μM):
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6